molecular formula C11H14N2O3 B15316627 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid

Cat. No.: B15316627
M. Wt: 222.24 g/mol
InChI Key: RYSRFKIZEQPGFZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with an ethyl group at the 4-position and a tetrahydrofuran ring at the 2-position The carboxylic acid group is located at the 5-position of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, followed by the introduction of the ethyl and tetrahydrofuran substituents. The carboxylic acid group is then introduced through oxidation or hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while substitution reactions can introduce new functional groups such as halides or amines.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid:

Overview
this compound is a chemical compound with the molecular formula C11H14N2O3C_{11}H_{14}N_2O_3 and a molecular weight of 222.24 g/mol . It belongs to the class of heterocyclic building blocks and is available for sale as a research chemical .

Properties

  • CAS No. The CAS number for this compound is 1468608-72-1 .
  • Purity: Typically, the purity is around 98% .

Potential Applications
While the provided search results do not offer explicit applications of this compound, they do provide some context clues:

  • Research and Development: The compound is intended for research and development purposes .
  • Heterocyclic Building Block: It can be used as a building block in the synthesis of more complex heterocyclic compounds .
  • Potential DGAT2 Inhibitor: Pyrimidine-5-carboxamide derivatives, which share a structural similarity, have been investigated as diacylglycerol acyltransferase 2 (DGAT2) inhibitors . Therefore, this compound might be explored in similar contexts.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

  • 4-Methyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid
  • 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxamide

Uniqueness

The uniqueness of 4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid lies in its specific combination of substituents, which can confer distinct chemical and biological properties

Biological Activity

4-Ethyl-2-(tetrahydrofuran-3-yl)pyrimidine-5-carboxylic acid (CAS No. 1468608-72-1) is a heterocyclic compound with potential biological significance. This article explores its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₁H₁₄N₂O₃
  • Molecular Weight : 222.24 g/mol
  • Purity : Typically 98% .

The structure features a pyrimidine ring substituted with a tetrahydrofuran moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Pyrimidine derivatives have been shown to inhibit cancer cell proliferation. For instance, compounds with similar structures demonstrated IC₅₀ values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells .
  • Antiviral Activity : Certain pyrimidine derivatives have been studied for their antiviral properties, particularly against RNA viruses.
  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including those involved in nucleotide metabolism .

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating pyrimidine derivatives, compounds similar to this compound exhibited significant growth inhibition in cancer cell lines, with selectivity indices indicating lower toxicity to normal cells compared to cancerous ones .
  • Metabolism and Toxicity : A study reported that related compounds did not show acute toxicity in animal models at concentrations up to 2000 mg/kg, suggesting a favorable safety profile .
  • Pharmacokinetics : The pharmacokinetic profile of similar compounds indicated moderate clearance rates and oral bioavailability, which are critical for therapeutic applications .

Comparative Table of Biological Activities

Compound NameIC₅₀ (μM)Activity TypeNotes
This compoundTBDAnticancerPotential for selective toxicity
Similar Pyrimidine Derivative A0.87 - 12.91AnticancerEffective against MCF-7 cells
Similar Pyrimidine Derivative BTBDAntiviralActive against RNA viruses

Properties

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

4-ethyl-2-(oxolan-3-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H14N2O3/c1-2-9-8(11(14)15)5-12-10(13-9)7-3-4-16-6-7/h5,7H,2-4,6H2,1H3,(H,14,15)

InChI Key

RYSRFKIZEQPGFZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)O)C2CCOC2

Origin of Product

United States

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